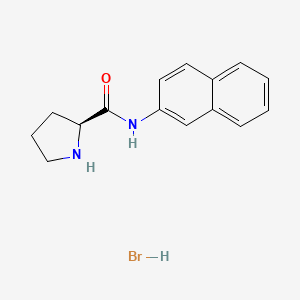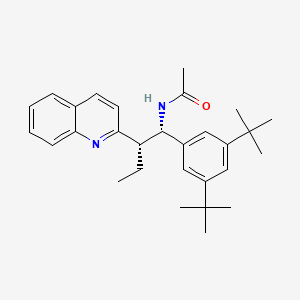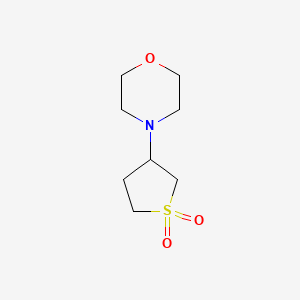
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a morpholine ring and a tetrahydrothiophene dioxide moiety
Méthodes De Préparation
The synthesis of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydrothiophene dioxide precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction parameters, and employing continuous flow techniques to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone moiety back to the corresponding sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine can be compared with other similar compounds, such as:
- N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- 1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine
- 3-[(1,1-Dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a morpholine ring and a tetrahydrothiophene dioxide moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
51070-64-5 |
|---|---|
Formule moléculaire |
C8H15NO3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
3-morpholin-4-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11)6-1-8(7-13)9-2-4-12-5-3-9/h8H,1-7H2 |
Clé InChI |
WPFHERFZMTXDJX-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


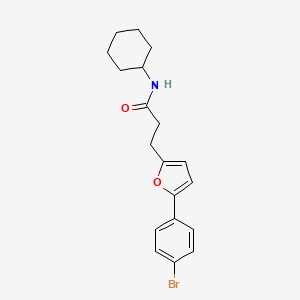
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)
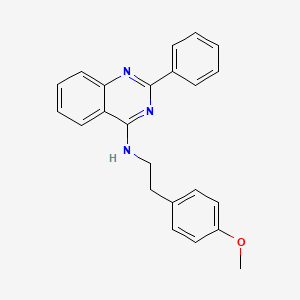
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
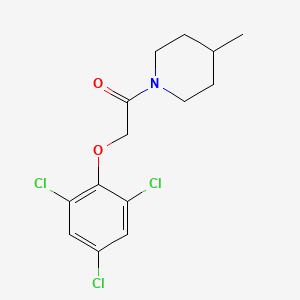

![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)
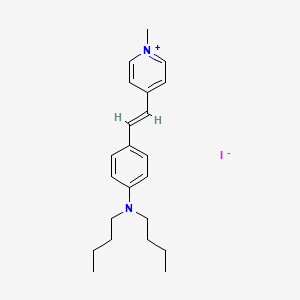

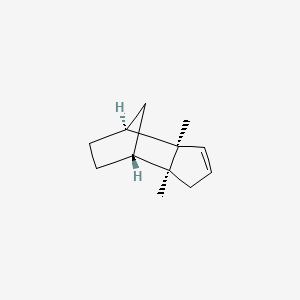
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
